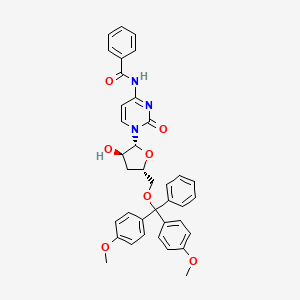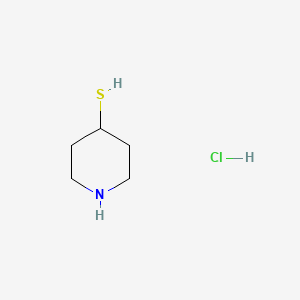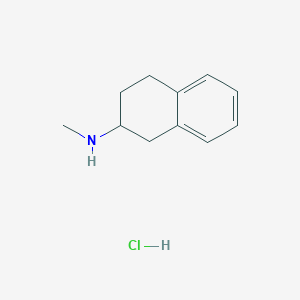![molecular formula C24H15N3 B1355334 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazol CAS No. 109005-10-9](/img/structure/B1355334.png)
10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazol
Übersicht
Beschreibung
Triindole is an aromatic and C3 symmetric planar π-extended conjugated structure . It exhibits exceptional solubility, high thermal stability, and rich electronic properties. Its easy modifiability makes it an attractive building block for various applications in organic electronics and optoelectronics .
Synthesis Analysis
Over the past decade, advances in the synthesis of triindole derivatives have expanded the scope of its applications. Researchers have developed efficient synthetic routes to access this compound and its analogs. These methods allow for fine-tuning of its properties and functionalization for specific applications .
Molecular Structure Analysis
The molecular formula of triindole is C24H15N3 . It consists of three indole rings fused onto a benzene ring at ortho-positions, resulting in a wheel-like structure. The planar and conjugated nature of its π-system contributes to its intriguing electronic properties .
Chemical Reactions Analysis
Triindole serves as a versatile precursor for the synthesis of various functional materials. Researchers have explored its reactivity in diverse reactions, including cross-coupling, cyclization, and functional group transformations. These reactions allow the introduction of substituents and modification of its electronic properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organische Elektronik und Optoelektronik
Triazatruxen hat aufgrund seiner außergewöhnlichen Löslichkeit, hohen thermischen Stabilität, reichen elektronischen Eigenschaften und einfachen Modifizierbarkeit großes Interesse geweckt . Es wurde umfassend im Bereich der organischen Elektronik und Optoelektronik eingesetzt .
Zweiphotonabsorption
Die einzigartigen Eigenschaften von Triazatruxen machen es für Anwendungen in der Zweiphotonabsorption geeignet . Dieser Prozess ist in verschiedenen Bereichen wie Mikroskopie, Datenspeicherung und photodynamischer Therapie von entscheidender Bedeutung .
Nichtlineare Optik
Die reichen elektronischen Eigenschaften und die einfache Modifizierbarkeit von Triazatruxen machen es zu einem attraktiven Baustein für die nichtlineare Optik . Nichtlineare Optik ist der Zweig der Optik, der das Verhalten von Licht in nichtlinearen Medien beschreibt, in denen die Polarisationsdichte P nichtlinear auf das elektrische Feld E des Lichts reagiert .
Fluoreszierende Sensoren
Triazatruxen wurde bei der Entwicklung von fluoreszierenden Sensoren eingesetzt . Diese Sensoren sind in verschiedenen Bereichen wie Biologie, Chemie, Medizin und Umweltwissenschaften weit verbreitet .
5. Lochtransportmaterialien für Perowskit-Solarzellen Triazatruxen-basierte Lochtransportmaterialien (HTMs) wurden synthetisiert und in Perowskit-basierten Solarzellen eingesetzt . Die Energieniveaus dieser Materialien wurden durch symmetrische Einführung elektronenreicher Alkoxy-Seitengruppen eingestellt . Diese löslichen und leicht synthetisierbaren Materialien weisen im sichtbaren Bereich eine optische Transparenz, eine hohe thermische Stabilität auf und haben geeignete HOMO-Werte in Bezug auf Perowskit, was sie zu einem idealen HTM-Kandidaten für effiziente Perowskit-Solarzellen macht .
6. Aktivschichtmaterialien in OLED- und OFET-Bauelementen 10,15-Dihydro-5H-diindolo-carbazol findet Anwendungen als Aktivschichtmaterialien in OLED- (Organic Light Emitting Diodes) und OFET- (Organic Field-Effect Transistors) Bauelementen . Diese Bauelemente sind entscheidende Komponenten im Bereich der organischen Elektronik .
Wirkmechanismus
Target of Action
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole, also known as triazatruxene or triindole , is an aromatic and C3 symmetric planar π-extended conjugated structure . It is primarily used in the field of organic electronics . Its primary targets are the electronic components where it acts as an electron-donating component .
Mode of Action
Triazatruxene interacts with its targets by donating electrons . This is due to its rich-electronic properties . The compound’s planar π-extended conjugated structure allows it to have a strong electron-donating capability .
Biochemical Pathways
It is known that the compound plays a significant role in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . These applications suggest that the compound may affect pathways related to electron transfer and light absorption.
Pharmacokinetics
The compound is known for its exceptional solubility and high thermal stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The action of triazatruxene results in enhanced performance of organic electronic devices . Its electron-donating properties can improve the efficiency of these devices . Additionally, the compound’s high thermal stability ensures that it can maintain its performance even under high-temperature conditions .
Action Environment
The action, efficacy, and stability of triazatruxene can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . Furthermore, its solubility suggests that it can be easily incorporated into various mediums . .
Safety and Hazards
As with any chemical compound, safety precautions are necessary during handling and synthesis. Researchers should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole plays a crucial role in biochemical reactions due to its strong electron-donating capability. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrogen bonding . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can modulate the activity of certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Moreover, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been found to alter the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
At the molecular level, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, via π-π interactions and hydrogen bonds . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can lead to sustained changes in cellular function, such as altered cell cycle progression and increased apoptosis .
Eigenschaften
IUPAC Name |
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFZFGTHZJRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547271 | |
| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109005-10-9 | |
| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



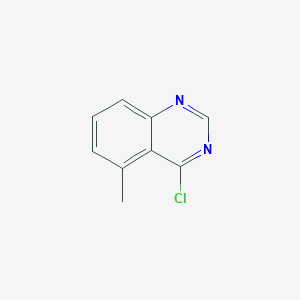

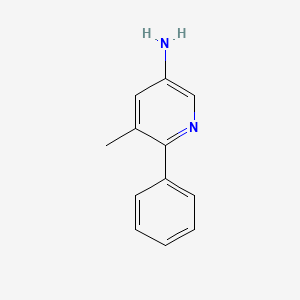
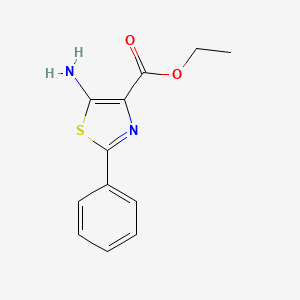

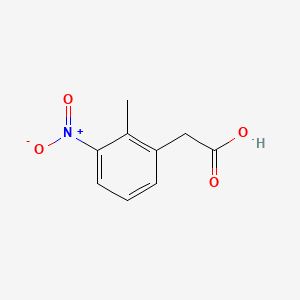
![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)


